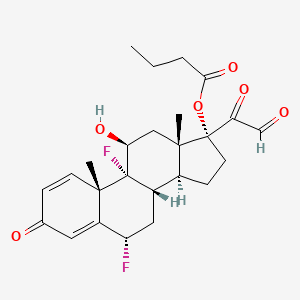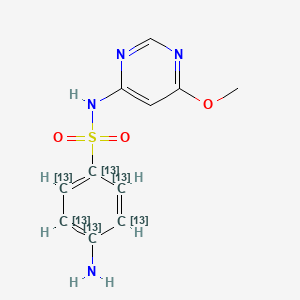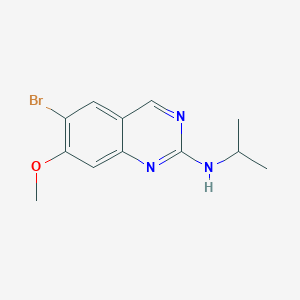
6-Bromo-2-isopropylamino-7-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-isopropylamino-7-methoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, an isopropylamino group at the 2nd position, and a methoxy group at the 7th position on the quinazoline ring. Quinazoline derivatives have been extensively studied due to their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropylamino-7-methoxyquinazoline typically involves multiple steps One common method starts with the bromination of 2-amino-7-methoxyquinazoline to introduce the bromine atom at the 6th positionThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various amines are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
6-Bromo-2-isopropylamino-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methoxyquinoline: Similar in structure but lacks the isopropylamino group.
6-Bromo-2-isopropylaminoquinazoline: Similar but lacks the methoxy group.
2-Isopropylamino-7-methoxyquinazoline: Similar but lacks the bromine atom.
Uniqueness
6-Bromo-2-isopropylamino-7-methoxyquinazoline is unique due to the combination of the bromine, isopropylamino, and methoxy groups on the quinazoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
914397-14-1 |
|---|---|
Formule moléculaire |
C12H14BrN3O |
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16) |
Clé InChI |
WDIZSFGOBBACGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


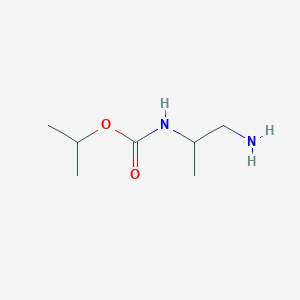
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
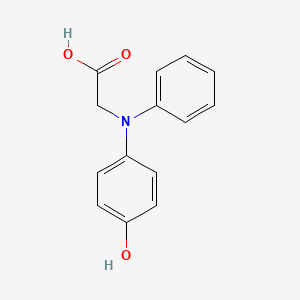


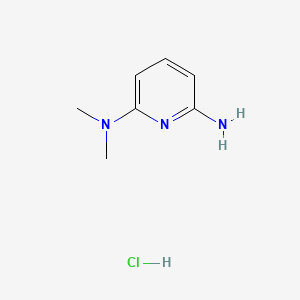
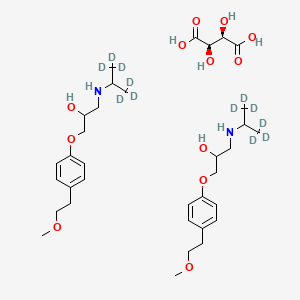
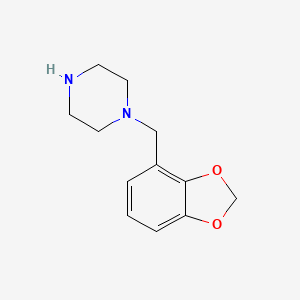

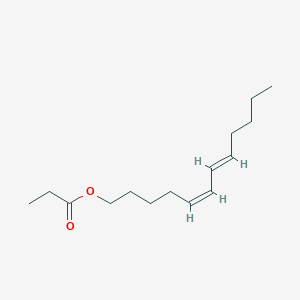
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
